![molecular formula C10H9N3 B2858934 [2,2'-Bipyridin]-5-amine CAS No. 160539-04-8](/img/structure/B2858934.png)

[2,2'-Bipyridin]-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

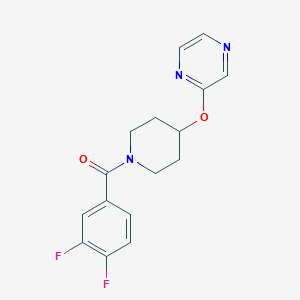

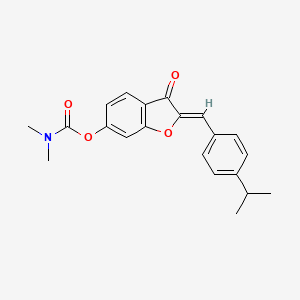

2,2'-Bipyridin-5-amine (2,2'-bpy-5-amine or 2,2'-bipy) is an organic compound composed of two pyridine rings and a nitrogen atom, and is classified as an amine. It is a versatile compound that has found a wide range of applications in the scientific community, from being used as a ligand in coordination chemistry to being used as a catalyst in organic synthesis.

科学的研究の応用

Transition-Metal Catalysis

[2,2’-Bipyridin]-5-amine serves as a ligand in transition-metal catalysis, which is pivotal in synthetic chemistry. It forms complexes with metals that facilitate various catalytic reactions, including cross-coupling reactions like Suzuki and Stille coupling. These reactions are essential for creating carbon-carbon bonds in pharmaceuticals and agrochemicals .

Photosensitizers

In the field of photophysics, [2,2’-Bipyridin]-5-amine derivatives are used as photosensitizers. They absorb light and transfer energy or electrons to other molecules, initiating photochemical reactions. This property is exploited in solar energy conversion and photodynamic therapy for cancer treatment .

Supramolecular Chemistry

The nitrogen atoms in [2,2’-Bipyridin]-5-amine can engage in non-covalent interactions, making it a building block in supramolecular structures. These structures have applications in molecular recognition, sensor design, and the creation of novel materials with specific properties .

Biologically Active Molecules

Bipyridine derivatives, including [2,2’-Bipyridin]-5-amine, are used to synthesize biologically active molecules. They have shown potential in developing new drugs with antibacterial, antifungal, and antiviral activities, contributing to advancements in medicinal chemistry .

Electrochemical Applications

The electrochemical properties of bipyridine compounds are harnessed in the design of electrochemical sensors and devices. [2,2’-Bipyridin]-5-amine can be used to develop sensors that detect environmental pollutants or biological markers .

Material Chemistry

In material chemistry, [2,2’-Bipyridin]-5-amine is utilized to modify surfaces and create functional materials. Its ability to bind to metals and other molecules allows for the development of coatings, films, and nanoparticles with desired chemical and physical properties .

Organic Synthesis

This compound is also a precursor in organic synthesis, aiding in the construction of complex organic molecules. Its presence in a reaction can influence the course of the synthesis, leading to the formation of products with high precision and specificity .

Viologens

When nitrogen atoms in [2,2’-Bipyridin]-5-amine are quaternized, they form viologens. These compounds are known for their redox properties and are used in batteries, electrochromic devices, and as electron mediators in biochemical assays .

特性

IUPAC Name |

6-pyridin-2-ylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBYBVNTZSPBNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2'-Bipyridin]-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B2858862.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2858866.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2858871.png)

![Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B2858873.png)